molecular formula C15H26O B1250972 Cubenol CAS No. 21284-22-0

Cubenol

Cat. No.: B1250972
CAS No.: 21284-22-0
M. Wt: 222.37 g/mol
InChI Key: COGPRPSWSKLKTF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Cubenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride.

In oxidation reactions, this compound can be converted to its corresponding ketone or aldehyde derivatives. For example, the oxidation of this compound with potassium permanganate results in the formation of cubenone . In reduction reactions, this compound can be reduced to its corresponding alcohol derivatives using reducing agents like sodium borohydride .

Properties

IUPAC Name

4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-10(2)13-6-5-12(4)15(16)8-7-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGPRPSWSKLKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1(CCC(=C2)C)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880712
Record name cubenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21284-22-0, 19912-67-5
Record name cubenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epicubenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of cubenol?

A1: this compound has a molecular formula of C15H26O and a molecular weight of 222.37 g/mol.

Q2: What spectroscopic data is available for the structural characterization of this compound?

A2: The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared Spectroscopy (IR), and X-ray crystallography. NMR provides detailed information on the carbon and hydrogen framework, while MS reveals the molecular weight and fragmentation pattern. IR spectroscopy helps identify functional groups. [, , ]

Q3: How are this compound, epithis compound, and δ-cadinene related?

A3: this compound and epithis compound are often found alongside δ-cadinene in the essential oils of various plants, particularly within the Myrtaceae family. Research suggests that δ-cadinene, epithis compound, and this compound in these essential oils are not solely biosynthetic products but can also form as byproducts during the extraction process. Specifically, acid-catalyzed solvolysis of sesquiterpene alcohols like cubebol and epicubebol, which can occur during leaf aging or steam distillation, leads to the formation of δ-cadinene, epithis compound, and this compound. []

Q4: Is this compound found naturally in a completely deuterated form?

A4: Yes, research has shown that the actinomycete Streptomyces griseus, when grown in a fully deuterated medium, produces [2H26]-1-epi-cubenol. This discovery makes [2H26]-1-epi-cubenol the first completely deuterated terpene obtained through fermentation. []

Q5: What are the reported biological activities of this compound?

A5: this compound has demonstrated several biological activities, including:

  • Antifungal activity: this compound displayed antifungal activity, notably against Trichophyton rubrum, a common cause of fungal skin infections. []
  • Anti-proliferative activity: Studies indicate that this compound might have anti-proliferative properties, potentially inhibiting the growth of cancer cells. []

Q6: this compound has shown antifeedant activity against which insect?

A6: this compound isolated from the heartwood of Pilgerodendron uviferum exhibited antifeedant activity against the red clover borer (Hylastinus obscurus), a significant pest of red clover in Chile. This finding suggests potential applications for this compound as a natural insecticide or insect repellent. []

Q7: What is the role of this compound in the anti-proliferative activity of Piper trioicum essential oil?

A7: The essential oil of Piper trioicum leaves, which contains this compound as one of its constituents, has shown anti-proliferative activity against several cancer cell lines, including HT-29, HCT 116, PC-3, and HepG2. Molecular docking studies suggest that this compound, along with another constituent, δ-cadinene, might contribute to this activity by interacting with the serine/threonine-protein kinase (MST3) protein, a potential target for cancer therapy. []

Q8: How does the antimicrobial activity of this compound compare to other terpenes found in Pilgerodendron uviferum?

A8: Among the various terpenes isolated from Pilgerodendron uviferum heartwood, this compound, along with 15-copaenol, exhibited significant inhibitory effects on the NorA efflux pump in Staphylococcus aureus. This efflux pump contributes to antibiotic resistance, and its inhibition by this compound and 15-copaenol suggests their potential as adjuvants to enhance antibiotic effectiveness. []

Q9: What are the common methods for extracting essential oils containing this compound?

A9: Several methods are employed to extract essential oils containing this compound:

  • Hydrodistillation (HD): This traditional method involves heating plant material in water to vaporize the essential oil, which is then condensed and collected. [, , , , ]
  • Microwave-assisted hydrodistillation (MHD): This technique combines microwave heating with hydrodistillation to shorten extraction times and potentially improve yields. [, ]
  • Supercritical fluid extraction (SFE): This method utilizes supercritical carbon dioxide to selectively extract essential oils, often resulting in higher yields and different chemical profiles compared to hydrodistillation. [, ]

Q10: How does the method of extraction affect the this compound content in essential oils?

A10: The extraction method significantly influences the chemical composition of essential oils. For instance, the essential oil of Argania spinosa leaves extracted by hydrodistillation and supercritical fluid extraction showed this compound as the main component (35.7-42.1%). In contrast, microwave extraction yielded an oil dominated by 1-epi-cubenol (21.8%). [] Similarly, in Lippia citriodora essential oil, different distillation methods led to varying levels of this compound. [] These variations highlight the importance of selecting an appropriate extraction method based on the desired essential oil profile.

Q11: How does the this compound content vary across different parts of the same plant?

A11: The this compound content can differ significantly within various parts of a single plant. For example, in Eremostachys macrophylla, 1,10-di-epi-cubenol was a dominant compound in both the leaf (22.7%) and stem (34.4%) oils but not a major constituent in the flower oil. This observation suggests that the biosynthesis and accumulation of this compound and its isomers can be organ-specific within a plant. []

Q12: How do environmental factors influence the essential oil composition of plants containing this compound?

A12: The essential oil composition, including the this compound content, can be influenced by environmental factors such as geographical location, altitude, and seasonal variations. For instance, a study on Anthemis maritima essential oil revealed distinct chemotypes linked to geographic origin, with this compound being a characteristic component in some populations but absent in others. []

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